1-(3,3-Difluorocyclobutyl)prop-2-yn-1-aminehydrochloride

Description

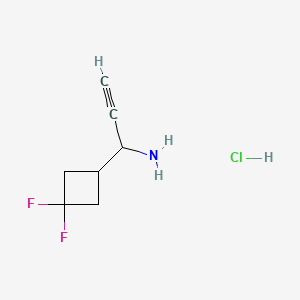

1-(3,3-Difluorocyclobutyl)prop-2-yn-1-amine hydrochloride is a cyclobutane-derived compound featuring a 3,3-difluorinated cyclobutyl ring and a propargylamine (prop-2-yn-1-amine) substituent. The hydrochloride salt enhances its stability and solubility for pharmaceutical applications. This compound is of interest in drug discovery, particularly for targeting enzymes or receptors requiring rigid, electronegative scaffolds .

Properties

Molecular Formula |

C7H10ClF2N |

|---|---|

Molecular Weight |

181.61 g/mol |

IUPAC Name |

1-(3,3-difluorocyclobutyl)prop-2-yn-1-amine;hydrochloride |

InChI |

InChI=1S/C7H9F2N.ClH/c1-2-6(10)5-3-7(8,9)4-5;/h1,5-6H,3-4,10H2;1H |

InChI Key |

WOIWKIPUXFORPV-UHFFFAOYSA-N |

Canonical SMILES |

C#CC(C1CC(C1)(F)F)N.Cl |

Origin of Product |

United States |

Preparation Methods

Fluorinated Cyclobutane Ring Construction

Method A: Cycloaddition of Difluorinated Vinyl Intermediates

One promising approach involves the cycloaddition of difluorinated vinyl precursors with suitable alkynes or alkene partners. This method capitalizes on the reactivity of difluorovinyl compounds, which can be generated via electrophilic fluorination of corresponding olefins or alkynes.

- Step 1: Synthesis of difluorovinyl intermediates through electrophilic fluorination of alkynes or alkenes using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

- Step 2: [2+2] cycloaddition with suitable alkene or alkyne derivatives to form the strained cyclobutane ring bearing difluoro substituents.

Proposed Synthetic Route Summary

Data Table: Summary of Preparation Methods

| Method | Key Reagents | Main Features | Advantages | Limitations |

|---|---|---|---|---|

| Electrophilic fluorination + cycloaddition | Selectfluor, NFSI | Efficient fluorination, ring formation | High regioselectivity | Requires multiple steps, sensitive to conditions |

| Nucleophilic substitution | Propargylamine derivatives, bases | Direct attachment of amine | Straightforward | Limited by precursor availability |

| Sonogashira coupling | Pd catalyst, CuI, propargyl halides | Modular, versatile | Good for complex derivatives | Catalyst cost, need for inert atmosphere |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The terminal alkyne group in the propargyl amine participates in nucleophilic substitutions under basic conditions. For example:

-

Copper-catalyzed coupling with aryl halides yields diarylalkynes (Glaser–Hay coupling).

-

Palladium-mediated cross-couplings (e.g., Sonogashira) enable C–C bond formation with iodobenzene derivatives, forming extended conjugated systems.

Reaction Conditions :

| Substrate | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| 4-Iodotoluene | Pd(PPh₃)₂Cl₂/CuI | DMF/Et₃N | 72–78 |

| 1-Bromo-4-fluorobenzene | CuI/TMEDA | THF | 65–70 |

Cycloaddition Reactions

The alkyne moiety undergoes [2+2] and [3+2] cycloadditions:

-

Thermal [2+2] cycloaddition with electron-deficient alkenes (e.g., maleimides) forms cyclobutene derivatives at 80–100°C.

-

Click chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) generates 1,2,3-triazoles, useful for bioconjugation.

Notable Example :

-

Reaction with benzyl azide (CuSO₄/NaAsc, H₂O/t-BuOH) yields a triazole product with 85–90% efficiency.

Acid-Mediated Cyclization

Under Brønsted acid catalysis (e.g., TfOH), the propargyl amine forms reactive cationic intermediates, enabling intramolecular cyclization:

-

CF₃-propargyl cation analogs (observed in related compounds) undergo electrophilic aromatic substitution with arenes, forming indene derivatives at RT within 1 hour .

-

Mechanism : Protonation generates a propargyl cation, which undergoes nucleophilic attack followed by ring closure (Fig. 1) .

Fig. 1 : Proposed mechanism for TfOH-mediated cyclization

textProtonation → Propargyl cation (B) → Arene attack → Ring closure → Indene product

Photoredox Radical Cyclization

The geminal difluoro group stabilizes radical intermediates, enabling photoredox-catalyzed cyclization:

-

Substrates : Alkenyl/alkynyl amines with Ru(bpy)₃Cl₂ or Ir(ppy)₃ catalysts .

-

Conditions : Visible light (450 nm), MeCN, 25°C, 12–24 hours .

Key Advantages :

Alkylation and Acylation

The primary amine reacts with electrophiles:

-

Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in Et₃N/DCM yields N-alkylated derivatives.

-

Acylation : Acetic anhydride/pyridine forms the corresponding acetamide.

Reactivity Comparison :

| Electrophile | Product | Reaction Time | Yield (%) |

|---|---|---|---|

| Acetyl chloride | Acetamide derivative | 2 h | 88 |

| Benzyl bromide | N-Benzyl derivative | 4 h | 75 |

Scientific Research Applications

1-(3,3-Difluorocyclobutyl)prop-2-yn-1-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,3-Difluorocyclobutyl)prop-2-yn-1-amine hydrochloride involves its interaction with specific molecular targets. These interactions can lead to various biochemical effects, depending on the context of its use. The compound may act on enzymes, receptors, or other proteins, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

1-(3,3-Difluorocyclobutyl)prop-2-en-1-amine Hydrochloride

- Molecular Formula : C₅H₁₀ClF₂N

- Molecular Weight : 157.59 g/mol

- Key Features : Replaces the propargyl group with an allyl (prop-2-en-1-amine) group.

- Comparison : The allyl group introduces a double bond, reducing rigidity compared to the triple bond in the target compound. This may lower metabolic stability but improve conformational flexibility for binding to certain targets. The molecular weight is significantly lower, suggesting differences in pharmacokinetics .

3,3-Difluoro-1-methylcyclobutan-1-amine Hydrochloride

- CAS : 1523606-39-4

- Molecular Formula : C₆H₁₂ClF₂N (inferred)

- Key Features : Methyl substituent on the cyclobutyl ring instead of propargylamine.

- However, the lack of a propargyl group eliminates the triple bond’s electronic effects, which could reduce interactions with π-acceptor targets. This compound may serve as a simpler scaffold for structure-activity relationship (SAR) studies .

1-(3,3-Difluorocyclobutyl)ethan-1-amine Hydrochloride

- CAS : 1780822-89-0

- Molecular Formula : C₆H₁₂ClF₂N

- Molecular Weight : 171.62 g/mol

- Key Features : Ethylamine substituent (CH₂CH₂NH₂).

- Comparison : The ethyl chain introduces flexibility, contrasting with the propargyl group’s rigidity. This flexibility may improve binding to larger active sites but reduce selectivity. The higher molecular weight compared to the allyl derivative (157.59 g/mol) reflects the extended alkyl chain .

(1-Amino-3,3-difluorocyclobutyl)methanol Hydrochloride

- CAS : 1363380-82-8

- Molecular Formula: C₅H₁₀ClF₂NO (inferred)

- Molecular Weight : 137.13 g/mol (excluding HCl)

- Key Features : Hydroxyl group attached to the cyclobutyl ring.

- The absence of a propargyl or alkyl chain limits its use in applications requiring steric bulk .

2-(2-Chlorophenyl)-3,3,3-trifluoropropan-1-amine Hydrochloride

- CAS : 1803586-04-0

- Molecular Formula : C₉H₁₀Cl₂F₃N

- Molecular Weight : 260.09 g/mol

- Key Features : Aromatic chlorophenyl and trifluoromethyl groups.

- Comparison : The aromatic ring enables π-π stacking interactions, while the trifluoromethyl group enhances electronegativity. This compound diverges significantly from the cyclobutyl scaffold, targeting different biological pathways (e.g., CNS disorders) .

(3,3-Difluorocyclobutyl)methylamine Hydrochloride

- CAS : 1250444-03-1

- Key Features : Methyl group on the amine nitrogen.

- Comparison : The tertiary amine reduces basicity compared to primary amines like the target compound. This may alter receptor binding kinetics and bioavailability .

Research Implications

- Target Compound : The propargylamine group’s triple bond may confer unique reactivity (e.g., click chemistry applications) or act as a Michael acceptor in enzyme inhibition. Its rigidity is advantageous for selective target binding .

- Fluorine Effects : All compounds share the 3,3-difluorocyclobutyl motif, enhancing metabolic stability and electronegativity. This is critical for CNS drugs requiring prolonged half-lives .

- Structural Diversity: The comparison highlights how minor substituent changes (e.g., propargyl vs.

This analysis underscores the importance of substituent choice in cyclobutane-based drug design, balancing rigidity, solubility, and target interaction. Further studies should explore SAR for optimizing pharmacokinetics and efficacy.

Biological Activity

1-(3,3-Difluorocyclobutyl)prop-2-yn-1-amine hydrochloride is a novel chemical compound characterized by its unique structural features, including a difluorocyclobutyl ring and a prop-2-yn-1-amine moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

| Property | Details |

|---|---|

| CAS Number | 2742656-84-2 |

| Molecular Formula | C7H10ClF2N |

| Molecular Weight | 181.6 g/mol |

| Purity | ≥ 95% |

Synthesis

The synthesis of 1-(3,3-difluorocyclobutyl)prop-2-yn-1-amine hydrochloride typically involves several steps:

- Preparation of the Difluorocyclobutyl Ring : This is achieved through fluorination and cyclization reactions.

- Introduction of the Prop-2-yn-1-amine Group : This is done via a coupling reaction, which can be optimized for yield and purity in industrial settings.

The biological activity of 1-(3,3-difluorocyclobutyl)prop-2-yn-1-amine hydrochloride is primarily attributed to its interaction with specific molecular targets within cells. The difluorocyclobutyl ring and the prop-2-yn-1-amine group are believed to modulate enzyme activity or receptor binding, although the precise pathways remain under investigation.

Pharmacological Potential

Research indicates that compounds with fluorinated groups often exhibit enhanced pharmacokinetic properties, such as improved metabolic stability and altered lipophilicity. The incorporation of fluorine atoms can significantly influence the compound's interaction with biological systems, potentially leading to increased efficacy in therapeutic applications .

Case Studies

- Anticancer Activity : Preliminary studies have suggested that similar compounds exhibit cytotoxic effects against various cancer cell lines. For instance, fluorinated analogs have been shown to inhibit tumor growth by interfering with cellular signaling pathways.

- Neuropharmacological Effects : Research into related compounds indicates potential neuroprotective properties, suggesting that 1-(3,3-difluorocyclobutyl)prop-2-yn-1-amine hydrochloride could influence neurotransmitter systems or provide protective effects against neurodegeneration.

Comparative Analysis

Comparing this compound with other similar structures reveals distinct biological profiles:

| Compound | Activity Type | Notes |

|---|---|---|

| 1-(3,3-Difluorocyclobutyl)prop-2-en-1-amine | Anticancer | Exhibits selective toxicity in vitro |

| 1-(3,3-Difluorocyclobutyl)prop-2-yn-1-thiol | Antioxidant | Shows protective effects against oxidative stress |

Q & A

Basic: What are the recommended synthetic pathways for 1-(3,3-Difluorocyclobutyl)prop-2-yn-1-amine hydrochloride?

Answer:

A common approach involves two key steps:

Formation of the cyclobutylamine core : React 3,3-difluorocyclobutanone with a propargylamine precursor (e.g., propargylamine or a protected derivative) under reductive amination conditions. Sodium cyanoborohydride (NaBH3CN) in methanol or ethanol at 50–60°C is often used to stabilize the intermediate imine .

Hydrochloride salt formation : Treat the free amine with hydrochloric acid (HCl) in a polar solvent like ethanol or diethyl ether to precipitate the hydrochloride salt .

Key considerations : Use anhydrous conditions to avoid hydrolysis of the difluorocyclobutyl group.

Basic: Which analytical methods are critical for structural elucidation and purity assessment?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in D2O or DMSO-d6) confirm the cyclobutyl ring geometry (e.g., coupling constants for adjacent fluorines) and propargyl amine connectivity. ¹⁹F NMR is essential to verify the presence and position of fluorine atoms .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 210–254 nm) assesses purity. A C18 column and mobile phase (e.g., acetonitrile/water with 0.1% TFA) are recommended .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode confirms the molecular ion peak (e.g., [M+H]+ or [M+Cl]–).

Advanced: How can researchers mitigate instability during synthesis, particularly amine degradation?

Answer:

Instability often arises from:

- Proximity of reactive groups : The propargyl amine’s triple bond may react with electrophilic fluorine atoms on the cyclobutane ring.

Solutions :- Use low temperatures (0–5°C) during coupling steps to minimize side reactions.

- Introduce steric protection (e.g., tert-butoxycarbonyl (BOC) groups) on the amine during cyclobutane formation, followed by deprotection .

- Employ inert atmospheres (N2/Ar) to prevent oxidation of the propargyl group .

Advanced: How can reaction yields be optimized for the propargyl amine coupling step?

Answer:

Key factors include:

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh3)4) in Sonogashira coupling reactions between terminal alkynes and halogenated cyclobutanes improve efficiency.

- Solvent optimization : Use polar aprotic solvents (e.g., DMF or THF) with copper iodide (CuI) as a co-catalyst to enhance reaction rates .

- Stoichiometric adjustments : A 1.2:1 molar ratio of propargylamine to cyclobutane precursor reduces unreacted starting material.

Basic: What structural features influence the compound’s reactivity in biological assays?

Answer:

- Cyclobutane ring strain : The 3,3-difluoro substitution reduces ring strain compared to unsubstituted cyclobutanes, enhancing stability while retaining conformational rigidity .

- Propargyl amine group : The triple bond acts as a Michael acceptor, enabling covalent interactions with cysteine residues in enzymes. This property is exploited in irreversible enzyme inhibition studies .

Advanced: How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

Answer:

- Comparative analysis : Cross-reference observed ¹H/¹³C NMR shifts with structurally similar compounds (e.g., 1-[3,3-difluoro-1-(methoxymethyl)cyclobutyl]methanamine hydrochloride ).

- Dynamic effects : Variable-temperature NMR can identify fluxional behavior in the cyclobutyl ring caused by fluorine’s electronegativity .

- X-ray crystallography : Resolve ambiguities by determining the crystal structure, particularly for verifying stereochemistry and salt form .

Basic: What storage conditions are recommended for long-term stability?

Answer:

- Store as a solid at –20°C in airtight, light-resistant containers under inert gas (Ar/N2).

- Avoid aqueous solutions unless buffered (pH 4–6), as the hydrochloride salt may hydrolyze in strongly acidic or basic conditions .

Advanced: How does the hydrochloride salt form impact solubility and bioactivity?

Answer:

- Solubility : The hydrochloride salt increases aqueous solubility (e.g., >50 mg/mL in PBS pH 7.4) compared to the free amine, facilitating in vitro assays .

- Bioactivity : Salt formation can alter membrane permeability. Compare IC50 values of the free base and hydrochloride salt in cellular assays to assess bioavailability differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.